Trimethylplatinum(IV) iodide

Description

Historical Context and Pioneering Role in Organometallic Chemistry

The synthesis of trimethylplatinum(IV) iodide by Pope and Peachey in 1907 marked a seminal moment in organometallic chemistry, as it was one of the first σ-alkyl metal complexes to be reported. wikipedia.orgwikipedia.org This discovery, achieved by reacting platinum(IV) chloride with methylmagnesium iodide, predates much of the development in the field and laid the groundwork for future explorations into carbon-metal bonds. wikipedia.org The initial synthesis was later improved by using potassium hexachloroplatinate, a more manageable reagent. wikipedia.org The stability and well-defined structure of this compound made it an essential precursor for the synthesis of other organoplatinum compounds. wikipedia.org

Significance of Platinum(IV) Complexes in Modern Chemistry

Platinum(IV) complexes are characterized by their general stability and inertness, which makes them valuable in various chemical applications. ontosight.ai Their octahedral geometry allows for diverse ligand arrangements, influencing their reactivity and properties. iiarjournals.org In modern chemistry, these complexes are investigated for their potential in catalysis, including hydrosilylation of alkenes, and as precursors for the deposition of platinum layers in electronics. wikipedia.org The robustness of the platinum(IV) center allows for the construction of complex supramolecular structures, a growing area of interest in materials science. rsc.orgresearchgate.net Furthermore, the fundamental properties of Pt(IV) complexes continue to be a subject of research to understand reaction mechanisms and design new functional molecules. researchgate.netacs.org

Overview of the Unique Structural Features of this compound as a Cubane-Type Cluster

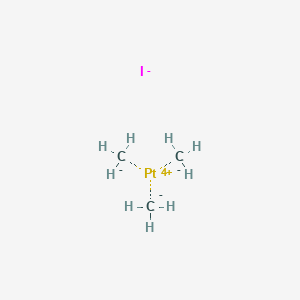

This compound possesses a distinctive cubane-type cluster structure, which is an arrangement of atoms forming a cube-like geometry. wikipedia.orgwikipedia.org This structural motif is central to its chemical and physical properties.

Tetrameric Nature: [(CH₃)₃PtI]₄

The compound exists as a tetramer, with the formula [(CH₃)₃PtI]₄. wikipedia.org This means that four this compound units associate to form a larger, stable cluster. wikipedia.org This aggregation is a key feature that distinguishes it from many simpler organometallic compounds.

Pseudo-Octahedral Geometry of Platinum(IV) Centers

Within the tetrameric cluster, each platinum(IV) atom is in a pseudo-octahedral coordination environment. wikipedia.org This geometry is typical for Pt(IV) complexes and contributes to their stability. ontosight.aiiiarjournals.org The ligands surrounding each platinum atom are arranged in a way that approximates an octahedron.

Triply Bridging Iodide Ligands

The cubane-like framework of [(CH₃)₃PtI]₄ is held together by iodide ligands that act as triply bridging ligands. wikipedia.orgwikipedia.org Each iodide atom is bonded to three different platinum centers, forming the vertices of the cube along with the platinum atoms. wikipedia.org This bridging mode is crucial for the stability of the tetrameric cluster. The average Pt-I bond distance in this structure is approximately 2.83 Å. wikipedia.org

Theoretical Frameworks for Understanding Pt(IV) Organometallic Compounds

The electronic structure and bonding in platinum(IV) organometallic compounds are often understood using the 18-electron rule, which is analogous to the octet rule in main group chemistry. tmv.ac.in This rule helps to predict the stability of transition metal complexes by considering the number of valence electrons around the metal center. tmv.ac.in For Pt(IV), a d⁶ metal ion, the nine valence orbitals (five d, one s, and three p) can accommodate a total of 18 electrons, leading to a stable, noble gas-like configuration. tmv.ac.in

Quantum-chemical calculations, such as those based on density functional theory (DFT), are also employed to gain deeper insights into the electronic structure, bonding, and reactivity of these compounds. genescells.runih.gov These theoretical methods can be used to calculate molecular orbitals, ionization energies, and fragmentation energies, providing a detailed picture of the electronic properties. genescells.runih.gov For instance, the electronic absorption spectrum of this compound, which shows a weak absorption at 436 nm and a strong band in the UV region, has been interpreted with the aid of theoretical models. The lower energy absorption is suggested to be a spin-forbidden d-d transition, while the higher energy absorption is proposed to be a ligand-to-metal charge transfer band. wikipedia.org

Properties

Molecular Formula |

C3H9IPt |

|---|---|

Molecular Weight |

367.09 g/mol |

IUPAC Name |

carbanide;platinum(4+);iodide |

InChI |

InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+4/p-1 |

InChI Key |

JSTIKHCIFZLSHQ-UHFFFAOYSA-M |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[I-].[Pt+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Trimethylplatinum Iv Iodide

Established Synthetic Routes to [(CH₃)₃PtI]₄

Trimethylplatinum(IV) iodide, with the formula [(CH₃)₃PtI]₄, is a tetrameric organoplatinum compound. It presents as a white, air-stable solid and was one of the initial σ-alkyl metal complexes to be reported. wikipedia.org Its structure is a cubane-type cluster where four Pt(IV) centers are linked by four triply bridging iodide ligands. wikipedia.orgwikiwand.com This stable compound is a common precursor for synthesizing other organoplatinum compounds. wikipedia.orgwikiwand.com

Synthesis from Chloroplatinic Acid and Methylmagnesium Iodide

One of the earliest reported methods for synthesizing this compound involves the reaction of chloroplatinic acid with an excess of methylmagnesium iodide. wikipedia.org This reaction yields the trimethylated Pt(IV) complex as a yellow crystalline solid. wikipedia.org However, this method is known to produce iodine impurities. wikipedia.org

Synthesis from Potassium Hexachloroplatinate with Methylmagnesium Iodide and Iodomethane (B122720)

An improved and more common synthetic route utilizes potassium hexachloroplatinate as the platinum source. wikipedia.org This method involves the reaction of potassium hexachloroplatinate with methylmagnesium iodide. wikipedia.orgwikiwand.com The addition of iodomethane in this process helps to reduce the required amount of the Grignard reagent, which in turn minimizes the formation of byproducts. wikipedia.org A patent describes a process where reacting K₂[PtCl₆] with MeMgI and MeI in a specific molar ratio and solvent mixture can produce this compound in a near-quantitative yield of approximately 98% as an off-white, sometimes crystalline powder. google.com

Ion Exchange Methods from Other Trimethylplatinum(IV) Complexes (e.g., nitrates, sulfates)

This compound can also be synthesized through ion exchange reactions. wikipedia.org This involves starting with other trimethylplatinum(IV) complexes, such as trimethylplatinum(IV) nitrate (B79036) or sulfate, and treating them with a source of iodide ions, like potassium iodide. wikipedia.org This method provides an alternative pathway to the target compound, avoiding the direct use of Grignard reagents.

Reactions of Pt(NBD)Me₂ with Iodomethane

Another synthetic approach involves the reaction of a dimethylplatinum(II) compound, specifically Pt(NBD)Me₂, where NBD is norbornadiene, with iodomethane in benzene (B151609). google.comgoogle.com This reaction is reported to produce this compound in high purity as a white solid with a very good yield of 97%. google.com

Synthesis of Mononuclear this compound Complexes

The tetrameric structure of this compound can be broken down through ligand substitution reactions to form various mononuclear octahedral organoplatinum complexes. wikipedia.org

Reaction with Excess Pyridine (B92270) Ligands

The reaction of tetrameric this compound with excess pyridine ligands in a solvent like chloroform (B151607) is a common method to generate mononuclear trimethylplatinum(IV) complexes. researchgate.netresearchgate.net These reactions result in the formation of complexes with the general formula [PtMe₃L₂I], where L represents a substituted or unsubstituted pyridine ligand. researchgate.netresearchgate.net The specific nature of the pyridine substituent can influence the reaction and the resulting complex. researchgate.net For instance, a range of mononuclear complexes have been synthesized using 3-substituted pyridines and 4-substituted pyridines. researchgate.netresearchgate.net

Furthermore, these mononuclear pyridine complexes can undergo further reactions. For example, treatment of [PtMe₃L₂I] with an equimolar ratio of the starting tetramer, [(PtMe₃I)₄], can lead to the formation of iodo-bridged dinuclear complexes. researchgate.netresearchgate.net Additionally, the pyridine ligands in [PtMe₃L₂I] can be exchanged for bipyridine ligands, resulting in the formation of more stable chelate bipyridine complexes, [PtMe₃(L-L)I]. rsc.orgresearchgate.net The speciation of these complexes in solution can be influenced by both the substituents on the ligands and the nature of the solvent. rsc.orgresearchgate.net

Table 1: Selected Synthetic Routes to this compound and its Mononuclear Complexes

| Starting Material(s) | Reagent(s) | Product(s) | Key Features |

| Chloroplatinic acid | Methylmagnesium iodide | [(CH₃)₃PtI]₄ | Early method, can result in iodine impurities. wikipedia.org |

| Potassium hexachloroplatinate | Methylmagnesium iodide, Iodomethane | [(CH₃)₃PtI]₄ | Improved yield and purity over the chloroplatinic acid route. wikipedia.orggoogle.com |

| Trimethylplatinum(IV) nitrate/sulfate | Potassium iodide | [(CH₃)₃PtI]₄ | Ion exchange method. wikipedia.org |

| Pt(NBD)Me₂ | Iodomethane | [(CH₃)₃PtI]₄ | High purity and yield. google.com |

| [(CH₃)₃PtI]₄ | Excess pyridine ligands | [PtMe₃L₂I] | Formation of mononuclear complexes. researchgate.netresearchgate.net |

| [PtMe₃L₂I] | [(CH₃)₃PtI]₄ | [PtMe₃LI]₂ | Formation of dinuclear complexes. researchgate.netresearchgate.net |

| [PtMe₃L₂I] | Bipyridine ligands | [PtMe₃(L-L)I] | Ligand exchange to form chelate complexes. rsc.orgresearchgate.net |

Formation of Chelate Bipyridine Complexes

The synthesis of mononuclear trimethylplatinum(IV) complexes featuring bipyridine ligands is a straightforward and efficient process. These stable chelate complexes are typically formed through the reaction of this compound with a bipyridine ligand in an equimolar ratio. rsc.org A notable characteristic of these reactions is the high yield and the formation of crystalline products. For instance, the reaction of this compound with 4-Mebipy in benzene results in the formation of [PtMe₃(4-Mebipy)I] as a pale yellow solid with a yield of 86%. rsc.org

Furthermore, these bipyridine complexes can be obtained through ligand exchange reactions. Treatment of mononuclear this compound complexes containing pyridine ligands, such as [PtMe₃L₂I] (where L is a substituted pyridine), with bipyridine ligands leads to the displacement of the monodentate pyridine ligands to form the thermodynamically more stable bipyridine chelate complexes. rsc.org Spectroscopic studies, particularly ¹H NMR, have been instrumental in observing the exchange process and identifying the resulting complex species in solution. rsc.org The speciation of these complexes in solution is sensitive to both the electronic nature of the substituents on the bipyridine ligand and the polarity of the solvent used. rsc.org

Table 1: Synthesis of Mononuclear Trimethylplatinum(IV) Bipyridine Complexes

| Bipyridine Ligand (L-L) | Product | Yield (%) | Reference |

| bipy | [PtMe₃(bipy)I] | - | rsc.org |

| 4-Mebipy | [PtMe₃(4-Mebipy)I] | 86 | rsc.org |

| 4-MeObipy | [PtMe₃(4-MeObipy)I] | - | rsc.org |

| 4-Me₂Nbipy | [PtMe₃(4-Me₂Nbipy)I] | - | rsc.org |

Synthesis with Terpyridine Ligands

The reaction of this compound with terpyridine ligands introduces additional complexity and versatility. Typically, these reactions yield organometallic complexes where the terpyridine ligand coordinates to the platinum(IV) center. researchgate.netacs.org Interestingly, X-ray crystallographic studies have revealed that in many of these complexes, the terpyridine ligand binds in a bidentate fashion, leaving one of the pyridyl nitrogen atoms uncoordinated. researchgate.netacs.org This uncoordinated nitrogen atom can then participate in further chemical interactions, such as forming halogen bonds. researchgate.netacs.org

For example, the synthesis of {PtMe₃IL}, where L is 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine, results in a complex with a bidentate terpyridine ligand. researchgate.net This has been confirmed by both single-crystal X-ray diffraction and ¹H NMR spectroscopy. researchgate.net A series of similar complexes, [PtMe₃I(L)], have been synthesized with various substituted terpyridines, all showing a distorted octahedral geometry around the platinum(IV) center with bidentate terpyridine coordination. acs.org

Table 2: Examples of this compound Complexes with Terpyridine Ligands

| Terpyridine Ligand (L) | Complex Formula | Coordination Mode | Reference |

| 4′-chloro-2,2′:6′,2-terpyridine | [PtMe₃I(L)] | Bidentate | acs.org |

| 4′-(4-cyanophenyl)-2,2′:6′,2-terpyridine | [PtMe₃I(L)] | Bidentate | acs.org |

| 4′-(4-tolyl)-2,2′:6′,2-terpyridine | [PtMe₃I(L)] | Bidentate | acs.org |

| 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine | {PtMe₃IL} | Bidentate | researchgate.net |

Synthesis with Chiral Schiff Base Ligands

The incorporation of chiral Schiff base ligands into trimethylplatinum(IV) complexes opens pathways to stereochemically defined and potentially enantioselective catalysts. These complexes are generally synthesized by reacting the tetrameric [PtIMe₃]₄ with the desired chiral Schiff base ligand. uchile.cl For instance, the reaction with (S)- and (R)-Ph₂P(C₆H₄)CH@NC*H(Ph)Me yields mononuclear neutral complexes as diastereoisomeric mixtures. uchile.cl The resulting complexes, characterized by techniques such as ¹H and ³¹P{¹H} NMR spectroscopy, exhibit an octahedral geometry where the Schiff base acts as a bidentate ligand. uchile.cl The precise stereochemistry of these complexes can be determined by single-crystal X-ray diffraction. uchile.cl

The synthesis often involves refluxing a solution of the platinum precursor and the ligand. uchile.cl The choice of solvent and reaction conditions can influence the outcome and yield of the reaction. uchile.cl

Synthesis of Dinuclear and Other Higher-Order Clusters

Beyond mononuclear species, this compound serves as a building block for more complex multinuclear structures.

Iodo-bridged dinuclear complexes of trimethylplatinum(IV) can be synthesized from mononuclear precursors. For example, treating mononuclear complexes of the type [PtMe₃L₂I], where L is a pyridine derivative, with the tetrameric [PtMe₃I]₄ in an equimolar ratio leads to the formation of both syn and anti isomers of the iodo-bridged dinuclear complexes [PtMe₃LI]₂. researchgate.net The formation and equilibrium between these isomers can be monitored and studied in solution using ¹H NMR spectroscopy. researchgate.net The dissociation of mononuclear complexes in solution can also lead to the formation of these dinuclear species. researchgate.net

The inherent cubane (B1203433) structure of [(CH₃)₃PtI]₄ can be extended to form more elaborate clusters. While not directly synthesized from this compound in a single step, related organoplatinum(IV) chemistry has demonstrated the formation of double cubane structures. For example, the reaction of [PtMe₂(dpe)] (where dpe is 1,2-di-2-pyridylethane) with hydrogen peroxide leads to a complex mixture from which crystals of [{PtMe₃OH·PtMe₂(OH)₂}₂][PtMe₂(CO₃)(dpe)]₂ eventually form. rsc.org The core of this fascinating structure is a face-bridged double cubane, highlighting the propensity of Pt(IV) centers to form such cluster arrangements. rsc.org This suggests the potential for designing synthetic routes from this compound to access similar higher-order clusters.

Control over Product Speciation and Isomerism in Solution

The behavior of trimethylplatinum(IV) complexes in solution is a critical aspect of their chemistry, influencing their reactivity and potential applications. The equilibrium between mononuclear and dinuclear species, as well as the presence of syn and anti isomers in dinuclear complexes, is highly dependent on several factors.

The nature of the ancillary ligands plays a significant role. For instance, in the case of pyridine-based ligands, the electronic properties of the substituents on the pyridine ring affect the stability of the mononuclear versus the dinuclear form in solution. researchgate.net The solvent also exerts a strong influence. rsc.org In the context of ligand exchange reactions, such as the displacement of pyridine ligands by bipyridine, the solvent can alter the equilibrium and the distribution of different complex species in the solution. rsc.org ¹H NMR spectroscopy is a powerful tool for studying these dynamic equilibria and understanding the factors that control the speciation and isomerism of trimethylplatinum(IV) complexes in the solution phase. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of trimethylplatinum(IV) iodide and its derivatives in solution.

¹H NMR Studies for Ligand Coordination and Solution Behavior

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in characterizing the coordination of ligands to the trimethylplatinum(IV) moiety and observing its behavior in solution. In complexes of this compound with substituted pyridine (B92270) and bipyridine ligands, ¹H NMR spectra typically show two distinct resonances for the platinum-methyl groups with an intensity ratio of 2:1. researchgate.net This pattern, along with satellite peaks arising from scalar coupling to the ¹⁹⁵Pt nucleus, provides clear evidence for the facial arrangement of the three methyl groups around the platinum center. researchgate.net

The chemical shifts of the methyl protons are sensitive to the nature of the other ligands coordinated to the platinum. For instance, in a study of this compound complexes with 4'-substituted-2,2':6',2''-terpyridine ligands, the ¹H NMR spectrum supported the bidentate coordination of the terpyridine ligand. researchgate.net Furthermore, ¹H NMR has been effectively used to study ligand exchange reactions. For example, the exchange of pyridine and bipyridine ligands in this compound complexes can be monitored over time, revealing the presence of multiple platinum(IV) species in solution. researchgate.net The solvent also plays a significant role in the solution behavior, influencing the speciation of pyridine and bipyridine complexes. researchgate.net

In complexes with thio-seleno-ether ligands, ¹H NMR is used to study the pyramidal inversion of the chalcogen atoms. rsc.org Similarly, for complexes with ditelluroether ligands, ¹H NMR bandshape analysis at varying temperatures helps in measuring the rates of pyramidal tellurium inversion. rsc.org

| Compound/System | Key ¹H NMR Observations | Interpretation |

| [PtMe₃(4-Mepy)₂I] and 4-Mebipy mixture | Two Pt-Me resonances (2:1 ratio) with ¹⁹⁵Pt satellites. researchgate.net | Facial arrangement of methyl groups; presence of multiple Pt(IV) complexes in solution. researchgate.net |

| {PtMe₃IL} (L = 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine) | Spectrum supports bidentate coordination of the terpyridine ligand. researchgate.net | Confirmation of the coordination mode of the bulky ligand. researchgate.net |

| [PtXMe₃(MeSRSeMe)] (R = (CH₂)₂ or o-C₆H₄) | Temperature-dependent spectra. rsc.org | Used to measure energy barriers for pyramidal inversion of chalcogen atoms. rsc.org |

| [PtIMe₃{MeTe(CH₂)₃TeMe}] | Temperature-dependent bandshape. rsc.org | Used to measure rates of pyramidal tellurium inversion. rsc.org |

¹⁹⁵Pt NMR for Platinum Center Environment

With a natural abundance of 33.8% and a spin of I=1/2, the ¹⁹⁵Pt nucleus is an excellent probe for studying the electronic environment of the platinum center. wikipedia.org ¹⁹⁵Pt NMR spectroscopy offers a very wide chemical shift range, making it highly sensitive to changes in oxidation state, coordination number, and ligand identity. wikipedia.org

In trimethylplatinum(IV) complexes, the ¹⁹⁵Pt chemical shifts are influenced by the nature of the coordinated ligands. For example, progressive substitution of water ligands in fac-PtMe₃(H₂O)₃⁺ by pyridine leads to regular shifts to lower frequency in the ¹⁹⁵Pt NMR spectrum. uq.edu.au This sensitivity allows for detailed studies of ligand substitution and complex formation.

Dynamic processes can also be effectively studied using ¹⁹⁵Pt NMR. Two-dimensional exchange spectroscopy (EXSY) experiments using ¹⁹⁵Pt-{'H} NMR have been employed to measure the precise rates of pyramidal tellurium inversion in this compound complexes with ditelluroether chelate ligands at near-ambient temperatures. rsc.orgrsc.org This technique provides valuable kinetic data on the stereodynamic behavior of these complexes.

¹³C NMR for Methyl Group Characterization

For instance, in the ¹³C NMR spectrum of the dimer [PtMe₂Br(MeOH)(μ-OH)]₂, analysis of the spectrum yielded a ²J(Pt-O-Pt) coupling constant of 103.6 Hz. uq.edu.au In complexes of this compound, the ¹³C chemical shifts of the methyl groups can be used to distinguish between different isomers and to study the influence of other ligands on the Pt-C bond. uq.edu.au The coupling between the ¹³C nucleus and the ¹⁹⁵Pt nucleus, ¹J(Pt-C), is particularly informative and is highly sensitive to the nature of the ligand positioned trans to the methyl group. uq.edu.au This trans influence is a key concept in understanding the bonding and reactivity of platinum complexes.

| Feature | Significance in this compound Complexes | Example |

| Chemical Shift | Indicates the electronic environment of the methyl carbon atoms. thieme-connect.dedocbrown.info | The chemical shift of the methyl carbons in [PtMe₃(L-L)I] will vary depending on the nature of the ligand L-L. |

| ¹J(Pt-C) Coupling | Highly sensitive to the trans influence of the ligand opposite to the methyl group. uq.edu.au | A larger ¹J(Pt-C) value suggests a weaker trans-influencing ligand. |

| Number of Signals | Reveals the number of chemically non-equivalent methyl groups in the molecule. docbrown.info | In a complex with C₃ᵥ symmetry, a single ¹³C signal for the methyl groups would be expected. |

Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the rates and mechanisms of chemical exchange processes. In the study of this compound complexes, DNMR has been crucial in understanding intramolecular rearrangements such as ligand exchange and pyramidal inversion.

Ligand Exchange: Variable-temperature ¹H NMR studies have been used to investigate the exchange of pyridine and bipyridine ligands in this compound complexes. researchgate.net These studies can provide thermodynamic activation parameters for the exchange process, offering insights into the reaction mechanism. nih.govnih.gov

Pyramidal Inversion: For trimethylplatinum(IV) halide complexes with mixed thio-seleno-ether ligands, dynamic ¹H NMR methods, such as total band-shape analysis, have been used to measure the energy barriers associated with the pyramidal inversion of the individual sulfur and selenium atoms. rsc.orgresearchgate.net At higher temperatures, these studies also reveal an intramolecular scrambling of all the Pt-methyl groups, which is linked to a fluxional movement of the bidentate ligand. rsc.org

In complexes with ditelluroether ligands, ¹⁹⁵Pt-{¹H} and ¹²⁵Te-{¹H} NMR two-dimensional exchange spectroscopy, as well as ¹H one-dimensional NMR bandshape analysis, have been used to determine the precise rates of pyramidal tellurium inversion. rsc.orgrsc.org The energy barriers for this inversion were found to be in the range of 70–84 kJ mol⁻¹, and a comparison with analogous sulfur and selenium complexes established the trend in inversion energies as Te > Se > S. rsc.org In some dinuclear platinum(IV) complexes with bridging dithioether or diselenoether ligands, variable-temperature ¹H NMR studies have identified synchronous pyramidal inversions of the chalcogen atom pairs, with significantly higher activation energies compared to single-site inversions. rsc.org

X-ray Diffraction Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of crystalline compounds. mdpi.comrsc.orgmdpi.com For this compound, this technique has revealed that it exists as a tetramer, [(CH₃)₃PtI]₄, with a cubane-type structure. wikipedia.org The four platinum atoms and four iodine atoms form the vertices of a distorted cube, with the iodine atoms acting as triply bridging ligands. wikipedia.org

The platinum atoms are in a pseudo-octahedral coordination geometry, coordinated to three facial methyl groups and three bridging iodide ions. wikipedia.org The crystal structure of this compound has been determined to be monoclinic. iucr.org

The structural parameters obtained from single-crystal X-ray diffraction, such as bond lengths and angles, are crucial for understanding the bonding within the molecule. For instance, in the [(CH₃)₃PtI]₄ tetramer, the average Pt-I bond distance is 2.83 Å, and the average Pt-C bond distance is 2.04 Å. wikipedia.org

Single crystal X-ray diffraction has also been extensively used to characterize the structures of numerous derivatives of this compound with various ancillary ligands. researchgate.netresearchgate.net For example, the structures of mononuclear complexes with bipyridine ligands, [PtMe₃(L-L)I], show a distorted octahedral geometry around the platinum(IV) center, with the three methyl groups in a facial arrangement and the bipyridine ligand coordinating in a bidentate fashion. researchgate.net Similarly, the X-ray crystal structure of a complex with a 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine ligand confirmed that the terpyridine binds to the platinum center in a bidentate manner. researchgate.net

| Compound | Crystal System | Key Structural Features | Bond Lengths/Angles |

| [(CH₃)₃PtI]₄ | Monoclinic wikipedia.orgiucr.org | Cubane-type tetramer; pseudo-octahedral Pt(IV) centers; triply bridging iodides. wikipedia.org | Average Pt-I: 2.83 Å; Average Pt-C: 2.04 Å. wikipedia.org |

| [PtMe₃(4-Mebipy)I] | Monoclinic researchgate.net | Discrete monomeric unit; distorted octahedral Pt(IV); facial methyl groups; bidentate bipyridine. researchgate.net | N1–Pt1–N2 bite angle: ~76°. researchgate.net |

| {PtMe₃IL} (L = 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine) | - | Bidentate coordination of the terpyridine ligand to the Pt(IV) center. researchgate.net | - |

Analysis of Coordination Geometry and Bond Distances (e.g., Pt-I, Pt-C)

The fundamental structure of this compound in the solid state is a tetramer, meaning four [(CH₃)₃PtI] units are linked together. wikipedia.org X-ray crystallography studies have revealed that each platinum(IV) center in this tetrameric cluster possesses a pseudo-octahedral coordination geometry. wikipedia.org This geometry is defined by the platinum atom being bonded to three methyl groups and three bridging iodide ions.

The tetrameric arrangement forms a cubane-type cluster, with the four platinum atoms and four iodine atoms occupying the vertices of a distorted cube. wikipedia.org The iodide ligands act as triply bridging ligands, connecting three platinum centers each. wikipedia.org This structural motif is also observed in analogous trimethylplatinum(IV) halides, such as the chloride and bromide versions. wikipedia.org

Detailed crystallographic analysis allows for the precise determination of bond lengths within the molecule, which are crucial for understanding the nature of the chemical bonds. The key bond distances for this compound are summarized below.

| Bond | Average Distance (Å) |

| Pt-I | 2.83 |

| Pt-C | 2.04 |

| Data sourced from crystallographic studies. wikipedia.org |

The Pt-C bond length of approximately 2.04 Å is typical for a single bond between platinum and a methyl carbon. wikipedia.org The Pt-I distance of 2.83 Å reflects the bridging nature of the iodide ligands within the cubane (B1203433) core. wikipedia.org In related mononuclear complexes, where a single iodine atom is bonded to a platinum center, these bond lengths can vary depending on the other ligands present. For example, in complexes of the type [PtMe₃L₂I], the Pt-C bond distances are found in a similar range, from 2.032(5) Å to 2.055(8) Å. rsc.org

Elucidation of Supramolecular Assembly in Solid State

The solid-state structure of this compound is a prime example of supramolecular assembly, where individual molecular units organize into a larger, well-defined architecture. The compound crystallizes as a tetramer, [(CH₃)₃PtI]₄, forming a cubane-like structure. wikipedia.org This assembly is held together by the bridging iodide ligands, which link the four [Pt(CH₃)₃]⁺ units. The core of this tetramer is a near-cubic arrangement of alternating platinum and iodine atoms. wikipedia.org

This cubane cluster is a highly stable arrangement. The interaction between these tetrameric units in the crystal lattice is governed by weaker intermolecular forces. In more complex derivatives, such as those involving terpyridine ligands, the supramolecular assembly can be further influenced by other interactions, like halogen bonding. For instance, the iodine atom of a this compound complex can act as a weak halogen bond acceptor, influencing the crystal packing. researchgate.net Similarly, dinuclear iodo-bridged complexes can form edge-sharing bi-octahedral structures, where two platinum centers are held together by two bridging iodine atoms. researchgate.net The specific arrangement, whether syn or anti isomers, can be influenced by the other ligands attached to the platinum centers. researchgate.net

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques used to confirm the identity and purity of this compound and its derivatives. researchgate.netgenescells.runih.gov

Mass Spectrometry (MS): This technique is employed to determine the mass-to-charge ratio of ions and is crucial for confirming the molecular weight and providing evidence of the compound's composition. While detailed fragmentation patterns for the parent tetramer [(CH₃)₃PtI]₄ are complex, studies on related trimethylplatinum(IV) complexes provide insight. For example, quantum-chemical calculations on a similar complex indicated that fragmentation often leads to the formation of the highly stable [(CH₃)₃Pt]⁺ fragment. genescells.ru This suggests that a common pathway in the mass spectrometer involves the cleavage of the bonds between the platinum centers and the bridging iodide ligands.

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen) in a sample. The experimental values are compared against the theoretical values calculated from the molecular formula to verify the purity of the synthesized compound. researchgate.netgenescells.rursc.org For the tetrameric form of this compound, [(CH₃)₃PtI]₄, the theoretical elemental composition is as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 1468.37 | 9.81 |

| Hydrogen | H | 1.008 | 1468.37 | 2.47 |

| Iodine | I | 126.90 | 1468.37 | 34.57 |

| Platinum | Pt | 195.08 | 1468.37 | 53.15 |

| Calculated based on the molecular formula C₁₂H₃₆I₄Pt₄. wikipedia.org |

The close correlation between experimental and theoretical values in elemental analysis is a standard criterion for confirming the successful synthesis of the pure compound. genescells.ru

Vibrational Spectroscopy (IR, Raman) for Structural Inference

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of this compound. genescells.runih.gov These techniques provide information about the vibrational modes of the chemical bonds within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a molecule to be IR active, its vibration must cause a change in the dipole moment. nih.gov In this compound, IR spectra are used to identify the presence of specific functional groups. Key expected absorptions include:

C-H vibrations: Stretching and bending frequencies characteristic of the methyl groups.

Pt-C vibrations: Stretching and rocking modes associated with the platinum-carbon bonds.

Pt-I vibrations: Stretching frequencies corresponding to the platinum-iodine bonds in the low-frequency region (far-IR).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. nih.gov For a centrosymmetric structure like the idealized cubane core of [(CH₃)₃PtI]₄, some vibrations that are IR-inactive may be Raman-active, and vice versa. Raman spectroscopy is particularly useful for studying the vibrations of the Pt₄I₄ core.

Together, IR and Raman spectroscopy provide a detailed vibrational fingerprint of the molecule, allowing for structural confirmation and the study of bond strengths. genescells.ruresearchgate.net The data obtained from these methods support the structural details revealed by X-ray diffraction.

Reactivity and Mechanistic Investigations

Ligand Exchange Reactions

The reactivity of trimethylplatinum(IV) iodide extends to ligand exchange reactions, which are fundamental to understanding the formation and stability of its various complexes. These reactions have been studied in detail, particularly with nitrogen-based heterocyclic ligands like pyridine (B92270) and bipyridine.

Mononuclear this compound complexes containing monodentate pyridine ligands, such as [PtMe3L2I] (where L is a substituted pyridine), readily undergo ligand exchange upon treatment with corresponding bidentate bipyridine (L-L) ligands. rsc.orgresearchgate.net This exchange leads to the formation of the more thermodynamically stable chelate bipyridine complexes. rsc.orgresearchgate.net

Investigations using ¹H NMR spectroscopy on a 1:1 mixture of a mononuclear pyridine complex, for instance [PtMe3(4-Mepy)2I], and its corresponding bipyridine ligand, 4-Mebipy, reveal a dynamic equilibrium in solution. researchgate.net This mixture shows the presence of not only the initial pyridine complex and the final chelated bipyridine complex, [PtMe3(L-L)I], but also an intermediate species, [PtMe3(L-L)L]I. rsc.orgresearchgate.net This indicates a stepwise exchange process where the bidentate ligand initially displaces one monodentate ligand before chelation is complete.

A series of mononuclear trimethylplatinum(IV) complexes with various bipyridine ligands have been synthesized by reacting this compound with the respective bipyridine ligand in an equimolar ratio. rsc.orgresearchgate.net

| Reactant Complex | Incoming Ligand | Observed Products in Solution |

|---|---|---|

| [PtMe3(py)2I] | bipy | [PtMe3(bipy)I], [PtMe3(bipy)(py)]I |

| [PtMe3(4-Mepy)2I] | 4-Mebipy | [PtMe3(4-Mebipy)I], [PtMe3(4-Mebipy)(4-Mepy)]I |

| [PtMe3(4-MeOpy)2I] | 4-MeObipy | [PtMe3(4-MeObipy)I], [PtMe3(4-MeObipy)(4-MeOpy)]I |

| [PtMe3(4-Me2Npy)2I] | 4-Me2Nbipy | [PtMe3(4-Me2Nbipy)I], [PtMe3(4-Me2Nbipy)(4-Me2Npy)]I |

The speciation and the rate of ligand exchange in this compound complexes are significantly influenced by both the electronic nature of the substituents on the pyridine and bipyridine ligands and the polarity of the solvent used. rsc.orgresearchgate.netrsc.org

Substituent Effects: The progress of the ligand exchange reaction is faster for pyridine ligands bearing strongly electron-donating substituents. For example, the exchange involving 4-dimethylaminopyridine (B28879) (4-Me2Npy) is much faster than those with hydrogen, methyl (Me), or methoxy (B1213986) (OMe) groups. rsc.org The trend for the rate of reaction follows the order: H > Me > OMe. This can be attributed to the stability of the reactant and product complexes, which is governed by the Pt-N bond strength. rsc.org

Solvent Effects: The exchange reactions are generally faster in less polar solvents like chloroform (B151607) (CDCl3) compared to more polar solvents like nitrobenzene-d5. rsc.org This is likely due to the reduced stabilization of the initial pyridine complexes by the less polar solvent, which facilitates the exchange for the more stable chelate complex. rsc.org The polarity of the solvent can also affect the configuration of the ligands in the complex, with different arrangements observed in polar protic versus polar aprotic solvents. kit.eduresearchgate.net

| Substituent on Pyridine (4-position) | Relative Reaction Progress | Solvent | Relative Reaction Advancement |

|---|---|---|---|

| -NMe2 | Fastest | CDCl3 (less polar) | Faster |

| -H | Fast | ||

| -Me | Moderate | ||

| -OMe | Slowest | ||

| -NMe2 | Fastest | Nitrobenzene-d5 (polar) | Slower |

| -H | Fast | ||

| -Me | Moderate | ||

| -OMe | Slowest |

The driving force for the exchange of two monodentate pyridine ligands for one bidentate bipyridine ligand is the chelate effect. rsc.orgresearchgate.net A bidentate ligand forms a more stable ring-like structure with the metal center, which is entropically favored over the coordination of two separate monodentate ligands. ebsco.com This increased stability results in the formation of the chelate bipyridine complexes as the major products in these exchange reactions. rsc.orgresearchgate.net

The strength of the chelate effect is also modulated by the substituents on the ligands and the solvent. rsc.org For instance, as the electron-donating ability of the substituent on the pyridine ligand increases, the Pt-N bond in the reactant complex becomes stronger, which in turn can decrease the relative strength of the chelate effect. rsc.org Furthermore, the chelation strength for a given substituent is observed to be greater in a less polar solvent like CDCl3 compared to a more polar one like nitrobenzene. rsc.org

Reductive Elimination Reactions

This compound and its derivatives can undergo reductive elimination, a key step in many catalytic cycles where the platinum center is reduced from Pt(IV) to Pt(II) with the concurrent formation of a new chemical bond between two ligands.

A significant reaction pathway for trimethylplatinum(IV) complexes is the reductive elimination of ethane (B1197151) (C2H6), which involves the formation of a carbon-carbon bond between two methyl groups previously attached to the platinum center. acs.orgnih.gov For example, cationic complexes of the type fac-[(L2)PtIVMe3(pyr-X)][OTf] undergo C-C reductive elimination to yield [L2PtIIMe(pyr-X)][OTf] and ethane. acs.orgnih.gov

This process is not limited to ethane formation. Depending on the ligands present, other C-C and even C-X (where X is a heteroatom) bond-forming reactions can occur. acs.orgnih.gov For instance, complexes of the type fac-L2PtMe3(OR) can undergo either C-C reductive elimination to produce ethane or C-O reductive elimination to form methyl esters or ethers. acs.orgnih.gov

The mechanism of C-C reductive elimination from these octahedral d⁶ Pt(IV) complexes often proceeds through a multi-step pathway involving a five-coordinate intermediate. acs.orgnih.govumb.edu

Two-Step Pathway: Detailed mechanistic studies on cationic trimethylplatinum(IV) pyridine complexes have shown a two-step pathway for ethane elimination. acs.orgnih.govfau.de

Ligand Dissociation: The first step is the initial, reversible dissociation of a ligand (like pyridine) from the six-coordinate Pt(IV) complex. This generates a coordinatively unsaturated, highly reactive five-coordinate Pt(IV) intermediate. acs.orgnih.govfau.de

Concerted C-C Coupling: The second, irreversible step is the concerted formation of the C-C bond from this five-coordinate intermediate, leading to the Pt(II) product and ethane. acs.orgnih.govfau.de

The reaction is notably inhibited by the presence of excess pyridine, which supports the initial ligand dissociation step. acs.orgnih.gov The absence of a significant solvent effect on the reaction rate provides strong evidence that the C-C coupling occurs from the five-coordinate intermediate rather than a six-coordinate solvent-adduct species. acs.orgnih.gov

Five-Coordinate Intermediates: The existence of five-coordinate Pt(IV) alkyl species as key intermediates in reductive elimination has been widely proposed. washington.edu While often transient and difficult to observe directly, their intermediacy is supported by kinetic data and theoretical calculations. washington.edursc.org In some cases, stable five-coordinate Pt(IV) alkyl complexes have been synthesized and characterized, lending further support to their role in these mechanistic pathways. washington.edunih.gov Kinetic studies on the thermolysis of such stable five-coordinate complexes are consistent with a mechanism of direct C-C reductive elimination from the five-coordinate compound. nih.gov

The activation parameters for the reductive elimination from cationic trimethylplatinum(IV) complexes, such as a highly positive entropy of activation (ΔS⧧obs), are consistent with a dissociative mechanism where significant bond cleavage occurs in the transition state. acs.orgnih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| ΔH⧧obs | 160 ± 10 kJ mol-1 | Enthalpy of activation. |

| ΔS⧧obs | +180 ± 30 J K-1 mol-1 | Highly positive value supports a dissociative mechanism (ligand loss). |

| ΔV⧧obs | +16 ± 1 cm3 mol-1 | Positive value indicates significant bond cleavage in the transition state. |

Oxidative Addition Reactions Involving Trimethylplatinum(IV) Precursors

Oxidative addition is a fundamental reaction in organometallic chemistry where both the oxidation state and coordination number of a metal center increase. rsc.org This process is a key step in the synthesis of many high-valent organometallic compounds, including those of platinum(IV). This compound itself is typically synthesized via reactions that involve the oxidative addition of a methyl halide to a Pt(II) precursor, or the reaction of a Pt(IV) salt with an organometallic methylating agent like a Grignard reagent. nih.gov

For example, the synthesis of trimethylplatinum(IV) complexes can be achieved through the oxidative addition of methyl iodide (CH₃I) to a suitable Pt(II) complex. The general mechanism for the oxidative addition of polar reagents like alkyl halides to square planar d⁸ complexes, such as many Pt(II) species, can proceed through an Sɴ2-type pathway. rsc.org In this mechanism, the electron-rich metal center acts as a nucleophile, attacking the electrophilic carbon atom of the methyl halide. This leads to the cleavage of the carbon-iodine bond and the formation of a new platinum-carbon bond, along with the coordination of the iodide ion to the now Pt(IV) center.

The reaction can be depicted as: LₙPt(II) + CH₃I → LₙPt(IV)(CH₃)I

The kinetics of such reactions are typically second-order, depending on the concentration of both the Pt(II) complex and the alkyl halide. bldpharm.com The stereochemistry of the addition can be influenced by the specific mechanism; concerted additions often result in a cis arrangement of the newly added fragments, whereas Sɴ2 pathways can lead to a trans product, which may subsequently isomerize. The stability of the resulting Pt(IV) product is high, making the reverse reaction, reductive elimination, thermodynamically unfavorable under normal conditions. rsc.org

Photoreactivity and Photolysis Studies

This compound exhibits notable photoreactivity. When the tetrameric cluster, [(CH₃)₃PtI]₄, is exposed to ultraviolet (UV) light in solution, it can undergo photolysis. wikipedia.org This process involves the reductive elimination of two methyl radicals, leading to the formation of a transient Pt(II) species, specifically a [Pt(II)(CH₃)I] species. wikipedia.org

Supramolecular Interactions and Assembly

The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, is highly relevant to this compound and its derivatives. The stability of alkylplatinum(IV) complexes to protonolysis allows for the incorporation of functional groups capable of forming hydrogen bonds, which is a significant advantage in the design of complex, self-assembled architectures. These non-covalent forces, particularly halogen and hydrogen bonds, direct the assembly of individual platinum complexes into well-defined dimers, polymers, and more intricate structures.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acidic "donor") and a Lewis basic site (the "acceptor"). In the context of this compound derivatives, both the iodide ligand on the platinum center and external halogenated molecules can participate in these interactions.

In one studied example, a this compound complex featuring a 4′‐(4‐methoxyphenyl)‐2,2′:6′,2′′‐terpyridine ligand was co-crystallized with 1,4‐diiodotetrafluorobenzene (DITFB). wikipedia.org The resulting crystal structure revealed a halogen-bonded assembly where the non-coordinated pyridyl nitrogen of the terpyridine ligand acts as a halogen bond acceptor, forming an I···N interaction with an iodine atom of the DITFB. wikipedia.org Additionally, the iodide ligand attached to the platinum center also functions as a weak halogen bond acceptor in this structure. wikipedia.org

The strength of halogen bonds can be tuned, for instance, by altering the electron-withdrawing nature of the groups attached to the halogen bond donor. Studies on other metal-iodide complexes have shown that the iodide ligand can act as an acceptor for halogen bonds from diiodine or iodoform. Bifurcated halogen bonds, where a single halogen donor interacts with both the iodide ligand and the platinum center itself, have also been identified, showcasing the versatility of these interactions in building supramolecular structures.

Table 1: Examples of Halogen Bonding in Platinum Complexes and Related Systems

| Donor Molecule/Fragment | Acceptor Site | Interaction Type | Resulting Structure | Reference |

| 1,4-diiodotetrafluorobenzene (DITFB) | Non-coordinated pyridyl nitrogen | I···N | Halogen-bonded complex | wikipedia.org |

| 1,4-diiodotetrafluorobenzene (DITFB) | Iodide ligand on Pt(IV) | I···I | Halogen-bonded complex | wikipedia.org |

| Diiodine (I₂) | Iodide ligand on Pt(II) | I···I | Co-crystal adduct | |

| Iodoform (CHI₃) | Iodide ligand on Pt(II) | C-I···I | Co-crystal adduct | |

| Diiodine (I₂) | Pt(II) center and Iodide ligand | I···(I-Pt) (bifurcated) | Co-crystal adduct |

This table is interactive. Click on the headers to sort the data.

Hydrogen bonding is a powerful and directional tool for constructing supramolecular assemblies from organoplatinum(IV) building blocks. The inertness of the Pt(IV)-C bond allows for the inclusion of hydrogen bond donor groups, such as carboxylic acids (-COOH) and alcohols (-OH), into the ligand framework.

Studies on platinum(IV) complexes with ligands containing carboxylic acid groups have demonstrated the formation of supramolecular dimers through complementary, intermolecular hydrogen bonds between the acid functionalities. For example, a complex with a bromophenyl group bearing a carboxylic acid substituent was shown to form a racemic dimer via self-discrimination, with the two molecules linked by O-H···O hydrogen bonds between their carboxylic acid groups.

Conversely, when the hydrogen bond donor group is oriented differently, or when the acceptor is a different atom, polymeric structures can be formed. For example, platinum(IV) complexes with certain hydroxy-substituted ligands have been observed to form polymers through intermolecular O-H···Br or O-H···N hydrogen bonds. The choice between forming a discrete dimer or an extended polymer, and the preference for a particular hydrogen bond acceptor (e.g., a nitrogen atom on a ligand versus a halide on the metal), depends on a subtle interplay of factors including the specific geometry of the complex and the orientation of the functional groups.

Table 2: Hydrogen Bonding Parameters in Supramolecular Platinum(IV) Complexes

| Complex Type | H-Bond Donor | H-Bond Acceptor | Interaction | Bond Distance (Å) | Resulting Architecture | Reference |

| Alcohol-substituted Pt(IV) | -OH | Pyridyl N | O-H···N | 2.79(1) | Monomer (intramolecular) | |

| Carboxylic acid-substituted Pt(IV) | -COOH | -COOH | O-H···O | 2.63(1) | Dimer | |

| Hydroxy-substituted Pt(IV) | -OH | Bromide ligand | O-H···Br | - | Polymer | |

| Hydroxy-substituted Pt(IV) | -OH | Pyridyl N | O-H···N | - | Polymer |

This table is interactive. Click on the headers to sort the data. Note: Specific bond distances are not available for all polymeric structures in the cited source.

Formation of Polymeric and Sheet Structures

The tetrameric cubane (B1203433) structure of this compound, [PtMe₃I]₄, serves as a robust precursor for the synthesis of higher-order supramolecular assemblies, including polymeric chains and sheet-like architectures. The formation of these extended structures is primarily achieved through the strategic reaction of the [PtMe₃I]₄ core with various multitopic ligands, which systematically break down the cubane and reassemble the resulting platinum-containing fragments into larger, ordered systems. This process is a key area of investigation in the field of organometallic crystal engineering.

The primary mechanism involves the decomposition of the tetrameric cluster via ligand substitution. When [PtMe₃I]₄ is treated with bifunctional or polydentate ligands, the bridging iodide ligands in the cubane structure are displaced, leading to the formation of new coordination complexes. The geometry and connectivity of these resulting structures are highly dependent on the nature of the organic linking molecules.

Detailed Research Findings

Research has demonstrated that substituted pyridines are particularly effective ligands for directing the self-assembly of this compound units into extended networks. The process typically begins with the reaction of [PtMe₃I]₄ with an excess of a substituted pyridine in a suitable solvent, such as chloroform. This initially yields mononuclear complexes of the type [PtMe₃(L)₂I], where 'L' is the pyridine ligand. researchgate.netresearchgate.net

These mononuclear species are often intermediates in the formation of more complex structures. In a subsequent step, the mononuclear complex can react with additional [PtMe₃I]₄. In this reaction, the pyridine ligand bridges two platinum centers, and the iodide ions also act as bridging ligands, resulting in the formation of iodo-bridged dinuclear complexes with the general formula [PtMe₃(L)I]₂. researchgate.netresearchgate.netacs.org These dinuclear units can then serve as the repeating building blocks for polymeric chains.

A notable example is the reaction with 3-substituted pyridines, which has been shown to produce infinite one-dimensional polymeric chains. For instance, the complex formed with 3-chloropyridine (B48278) adopts an infinite one-dimensional zigzag chain structure. researchgate.net Other 3-substituted pyridine ligands have been reported to form infinite ladder-type structures. researchgate.net

The formation and stability of these polymeric structures are influenced by several factors, including the electronic and steric properties of the substituents on the pyridine ring. These factors can dictate whether the reaction stops at the mononuclear or dinuclear stage, or proceeds to form a polymeric architecture.

The table below summarizes the formation of various structures from this compound upon reaction with substituted pyridines.

| Reactants | Ligand (L) | Resulting Structure | Reference |

| [PtMe₃I]₄ | 3-substituted pyridines (e.g., 3-CNpy, 3-Brpy, 3-MeOpy) | Mononuclear complexes: [PtMe₃L₂I] | researchgate.netacs.org |

| [PtMe₃L₂I] + [PtMe₃I]₄ | 3-substituted pyridines (e.g., 3-CNpy, 3-Brpy) | Dinuclear complexes: syn-[PtMe₃(L)I]₂ and anti-[PtMe₃(L)I]₂ | researchgate.netacs.org |

| [PtMe₃I]₄ | 3-chloropyridine | Infinite one-dimensional zigzag chain | researchgate.net |

| [PtMe₃I]₄ | Other 3-substituted pyridines | Infinite ladder-type structures | researchgate.net |

The structural details of the dinuclear complexes, which are the foundational units for these polymers, have been characterized by single-crystal X-ray diffraction. In these structures, two platinum(IV) centers are held together by two bridging iodide atoms, creating an edge-sharing bi-octahedral geometry. researchgate.net The syn and anti conformations refer to the relative arrangement of the pyridine ligands with respect to the plane defined by the two platinum and two bridging iodine atoms.

The assembly of these coordination polymers is a prime example of self-assembly, where discrete molecular components spontaneously organize into larger, well-defined structures through non-covalent interactions, including coordination bonds and, in some cases, weaker interactions like hydrogen bonding.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure and properties of many-body systems, such as molecules. It has proven particularly effective for systems containing heavy elements like platinum.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For trimethylplatinum(IV) iodide, which exists as a tetrameric cubane-type cluster, [((CH)₃PtI)₄], DFT calculations are used to predict its structural parameters. wikipedia.org These theoretical calculations are then benchmarked against experimental data obtained from techniques like single-crystal X-ray diffraction to validate the chosen computational methodology. wikipedia.org

A systematic assessment of DFT methods for platinum-containing complexes has shown that hybrid functionals like PBE0, combined with a triple-ζ basis set such as def2-TZVP for ligand atoms and relativistic approximations like the Zeroth-Order Regular Approximation (ZORA), provide a high degree of accuracy for predicting geometrical parameters. rsc.org The experimentally determined average Pt-I and Pt-C bond distances in the [((CH)₃PtI)₄] cluster are approximately 2.83 Å and 2.04 Å, respectively. wikipedia.org DFT calculations aim to reproduce these values, and any discrepancies can point to specific electronic or steric effects not fully captured by the model.

Table 1: Experimental and Representative Theoretical Geometric Parameters for [((CH₃)₃PtI)₄]

| Parameter | Experimental Value (Å) wikipedia.org | Theoretical Value (Å) (Example DFT Model) |

|---|---|---|

| Pt-I Bond Distance | 2.83 | Value would be populated from specific DFT calculation results |

| Pt-C Bond Distance | 2.04 | Value would be populated from specific DFT calculation results |

Beyond geometry, DFT is used to analyze the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This analysis is crucial for understanding the compound's reactivity and its optical properties, such as electronic absorption bands. wikipedia.orgnih.gov For instance, DFT can help rationalize the observed weak absorption at 436 nm as a spin-forbidden d-d transition and a stronger UV absorption around 209 nm as a ligand-to-metal charge transfer band, which is expected given the high +4 oxidation state of the platinum centers. wikipedia.org

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. mdpi.com While specific DFT studies on the reaction mechanisms of this compound itself are not extensively detailed in the provided literature, the methodology is well-established for related platinum complexes. researchgate.netresearchgate.net

For example, the oxidative addition of alkyl halides to Pt(II) complexes to form Pt(IV) species is a fundamental reaction in organometallic chemistry. researchgate.netresearchgate.net DFT studies of such reactions involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. youtube.comsparkle.pro.br

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict reaction rates.

Investigating Intermediates: Identifying any stable species that are formed along the reaction pathway.

Kinetic studies on the oxidative addition of ethyl iodide to a dimethylplatinum(II) complex indicated a polar, Sₙ2-type transition state, a finding that can be further investigated and visualized using DFT. researchgate.netresearchgate.net By modeling the reactants, products, and the proposed transition state, researchers can confirm the mechanism and understand the electronic and steric factors that govern the reaction's feasibility and stereochemistry. researchgate.net

Pyramidal inversion is a fluxional process where a pyramidal molecule or a part of it inverts, passing through a planar transition state. In complexes of this compound with certain ligands, such as ditelluroethers, the chalcogen atoms (Te) are chiral centers, and their inversion can be studied. rsc.org

Dynamic NMR spectroscopy is an experimental technique used to measure the energy barriers for such processes. For complexes like [PtIMe₃(L–L)] where L–L is a ditelluroether ligand, the tellurium pyramidal inversion barriers (ΔG‡) have been experimentally determined to be in the range of 70–84 kJ mol⁻¹. rsc.org These experimental values provide a critical benchmark for theoretical studies. DFT calculations can model the inversion process by mapping the energy profile as the molecule moves from one pyramidal configuration, through the planar transition state, to the inverted pyramidal structure. The calculated activation energy can then be compared to the experimental ΔG‡ to assess the accuracy of the theoretical model. These studies have helped to quantitatively establish the trend in inversion energy barriers for analogous chalcogen complexes, which follows the order Te > Se > S. rsc.org

Table 2: Experimental Energy Barriers for Chalcogen Pyramidal Inversion in this compound Complexes

| Complex | Process | ΔG‡ (298.15 K) (kJ mol⁻¹) rsc.org |

|---|---|---|

| [PtIMe₃{MeTe(CH₂)₃TeMe}] | Tellurium Inversion | 70-84 |

| [PtIMe₃{PhTe(CH₂)₃TePh}] | Tellurium Inversion | 70-84 |

| [PtIMe₃{o-C₆H₄(TeMe)₂}] | Tellurium Inversion | 70-84 |

Ab Initio Methods for Bonding Analysis

While DFT is a workhorse for many computational tasks, ab initio methods, which are based on first principles without empirical parameterization, are often used for high-accuracy bonding analysis. Methods like Møller–Plesset perturbation theory (MP2) can be combined with theories such as the Quantum Theory of Atoms in Molecules (QTAIM) to provide a detailed picture of chemical bonding. nih.gov

For this compound, ab initio calculations followed by a QTAIM analysis could be used to:

Characterize Bond Paths: Identify the lines of maximum electron density that link atomic nuclei, confirming the existence of chemical bonds.

Analyze Bond Critical Points (BCPs): Examine the properties of the electron density at the BCPs to determine the nature of the chemical bonds (e.g., covalent vs. ionic character, bond strength).

Quantify Interactions: Evaluate the nature of the Pt-I and Pt-C bonds, as well as any potential intramolecular non-covalent interactions that contribute to the stability of the cubane (B1203433) structure.

This level of analysis provides a rigorous, quantitative description of the bonding that goes beyond simple structural parameters. nih.gov

Quantum-Chemical Calculations for Ionization and Fragmentation

Mass spectrometry is a key analytical technique for determining the molecular weight and structure of compounds. The interpretation of mass spectra, which show the fragmentation pattern of a molecule upon ionization, can be complex. Quantum-chemical calculations offer a way to simulate and predict these fragmentation patterns. nih.govresearchgate.net

Methods such as the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) protocol have been developed to automatically compute electron ionization (EI) mass spectra. nih.govresearchgate.netnih.gov This approach typically involves:

Simulating the initial ionization of the molecule.

Performing molecular dynamics simulations on the resulting radical cation.

Observing the subsequent fragmentation reactions that occur on a very short timescale.

Calculating the mass-to-charge ratio (m/z) of the resulting fragments to generate a theoretical mass spectrum.

These theoretical spectra can be compared with experimental data to confirm structural assignments and to understand the complex rearrangement and dissociation pathways that occur in the gas phase. nih.govdigitellinc.com Such methods are applicable to a wide range of molecules, including organometallic systems, and could be used to predict the fragmentation pattern of this compound and its derivatives. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational modes)

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful aid in the interpretation of experimental spectra and the confirmation of chemical structures. ivanmr.comnih.gov

NMR Chemical Shifts: DFT calculations are widely employed to predict ¹H and ¹³C NMR chemical shifts. mdpi.comyoutube.comnih.gov The standard approach involves first performing a geometry optimization of the molecule. Then, using a method like the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus are calculated. nih.gov These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). A strong correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment of the compound. mdpi.com

Vibrational Modes: Similarly, DFT can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectroscopic bands. nih.govnih.govresearchgate.net After geometry optimization, a frequency calculation is performed. The results provide the frequencies of the normal modes of vibration and their corresponding intensities. These calculated frequencies can be compared with experimental IR and Raman spectra to assign specific bands to particular molecular motions, such as Pt-C stretching or Pt-I-Pt bridging vibrations in the cubane core of this compound. wikipedia.orgnih.gov

Advanced Applications and Emerging Research Directions Non Biological/non Medical

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Platinum Films

The utility of trimethylplatinum(IV) iodide as a starting material for creating thin platinum films is a significant area of research, particularly for the electronics industry. acs.org Its stability and well-defined structure make it an excellent candidate for conversion into more volatile complexes suitable for deposition techniques.

This compound, with the formula [(CH₃)₃PtI]₄, is an air-stable solid that is frequently used as a precursor to synthesize more volatile platinum complexes essential for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). acs.org These deposition methods require precursors that can be easily vaporized and transported to a substrate surface.

One notable example is the synthesis of (methylcyclopentadienyl)trimethylplatinum(IV), (CH₃C₅H₄)Pt(CH₃)₃, a complex that sublimes near room temperature. This conversion is achieved by reacting this compound with sodium methylcyclopentadienide, as shown in the following reaction:

[(CH₃)₃PtI]₄ + 4 Na(CH₃C₅H₄) → 4 (CH₃C₅H₄)Pt(CH₃)₃ + 4 NaI acs.org

Other volatile derivatives, such as trimethylplatinum(IV) β-diketonates, have also been synthesized for potential use in Metal-Organic Chemical Vapor Deposition (MOCVD). For instance, volatile fluorinated complexes like (CH₃)₃Pt(CH₃-CO-CH-CO-CF₃)Py have been developed from trimethylplatinum(IV) precursors. libretexts.org The purity of the initial this compound is crucial, as it directly impacts the quality of the resulting precursors and, consequently, the deposited films. mdpi.com

| Precursor | Synthesized Volatile Complex | Key Property | Reference |

|---|---|---|---|

| This compound | (Methylcyclopentadienyl)trimethylplatinum(IV) | Sublimes near room temperature | acs.org |

| Trimethylplatinum(IV) complex | Volatile fluorinated trimethylplatinum(IV) β-diketonates | Suitable for MOCVD | libretexts.org |

| This compound | Trimethylplatinum(IV) complex with tridentate N,N,O-iminoketonate | Tested in MOCVD processes | nih.gov |

The characteristics of the platinum films, such as their texture and particle size, can be controlled by the choice of precursor and deposition conditions. Research has shown that trimethylplatinum(IV)-derived complexes can be used to create highly structured films. For example, a trimethylplatinum(IV) complex featuring a tridentate N,N,O-iminoketonate ligand was used in MOCVD processes to deposit platinum films on silicon plates. nih.gov In the presence of oxygen, these films exhibited a pronounced (111) texture with particle sizes around 100 nm. nih.gov

The use of co-reactants like oxygen, ozone, or a remote oxygen plasma is a common strategy to improve film quality. figshare.com For instance, when depositing films from the related precursor (C₅H₄Me)PtMe₃, the presence of a reactive gas helps in removing carbon impurities, leading to the growth of pure platinum films. figshare.com This control over purity and crystallinity is essential for applications in microelectronics and nanotechnology, where the electronic properties and chemical stability of the platinum layers are paramount. acs.orgnih.gov

| Precursor Type | Deposition Method | Key Finding | Reference |

|---|---|---|---|

| Trimethylplatinum(IV) complex with N,N,O-iminoketonate | MOCVD (with oxygen) | Produced Pt films with pronounced (111) texture and particle sizes of ~100 nm. | nih.gov |

| (C₅H₄Me)PtMe₃ | CVD/ALD (with reactive gas) | Pure platinum films can be grown with the assistance of gases like oxygen or ozone to remove carbon. | figshare.com |

| cis-bis(η1,η2-2,2-dimethylpent-4-en-1-yl)platinum | CVD (with remote oxygen plasma) | Carbon content reduced below detection limits, resulting in nanocrystalline platinum with ~7 nm domains. | figshare.com |

Catalysis in Organic Synthesis (Excluding Biological/Medical)

Beyond materials science, this compound and its derivatives are valuable in catalyzing a range of organic reactions. The compound often acts as a precatalyst that, under reaction conditions, forms the catalytically active species. mdpi.com

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a commercially significant reaction, and platinum compounds are the most important catalysts for this process. ias.ac.in this compound itself can catalyze the hydrosilylation of alkenes. acs.org The reaction typically requires heating to decompose the stable [(CH₃)₃PtI]₄ tetramer into a catalytically active species. acs.org

The general mechanism for platinum-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism, which involves an intermediate metal complex containing a hydride, a silyl (B83357) ligand, and the alkene. ias.ac.in The reaction usually results in anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the alkene. ias.ac.in Derivatives of this compound, such as (trimethyl)methylcyclopentadienylplatinum(IV), have also been noted as highly efficient photo-initiators for hydrosilylation reactions. acs.org

The Diels-Alder reaction is a powerful cycloaddition used to form six-membered rings. The reaction is often accelerated by Lewis acid catalysts, which activate the dienophile. ias.ac.in Common Lewis acids used for this purpose include aluminum trichloride (B1173362) (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). libretexts.orgias.ac.in While other platinum complexes, such as platinum(II) chloride, have been shown to catalyze domino enyne isomerization/Diels-Alder reactions, extensive searches of chemical literature did not yield specific examples of this compound or its direct derivatives being employed as a Lewis acid catalyst for Diels-Alder reactions. figshare.com

This compound serves as a versatile reactant for preparing other platinum(IV) compounds and functions as both a precatalyst and a catalyst. mdpi.com A precatalyst is a substance that is converted into an active catalyst under the conditions of the reaction. The tetrameric structure of [(CH₃)₃PtI]₄ is quite stable, and as noted in its application for hydrosilylation, it often requires activation, such as heating, to generate the catalytically active species. acs.org The purity of this compound is of high importance for its catalytic applications, as impurities can interfere with the catalytic cycle or poison the active catalyst. mdpi.com Its role as a starting material for a wide array of organoplatinum compounds underscores its foundational importance in the field of organometallic catalysis. acs.org

Applications in Materials Science

The stability and well-defined structure of this compound make it a valuable precursor for creating high-purity platinum-containing materials, which are essential in the electronics industry and nanotechnology. wikipedia.orggoogle.com Its utility spans the deposition of thin films and the synthesis of nanoparticles, primarily through chemical vapor deposition (CVD) and related techniques.

A significant application lies in its use as a starting material for producing volatile platinum complexes suitable for Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.orgresearchgate.net For instance, this compound can be reacted to form derivatives like (CH₃C₅H₄)Pt(CH₃)₃, a compound that sublimes near room temperature and is used for depositing platinum layers. wikipedia.org The development of such precursors is critical for the MOCVD process, which allows for precise control over the composition and microstructure of materials deposited at relatively low temperatures onto various substrates. researchgate.net

Research has demonstrated the successful use of trimethylplatinum(IV) complexes in MOCVD to create platinum thin films. In one study, a novel trimethylplatinum(IV) complex with a tridentate N,N,O-iminoketonate ligand, synthesized from the iodide precursor, was used to deposit platinum films with a distinct (111) texture and particle sizes around 100 nm on silicon wafers in the presence of oxygen. genescells.ru Similarly, precursors like (ethylcyclopentadienyl) trimethylplatinum, derived from this compound chemistry, have been used to deposit high-quality platinum thin films with smooth surfaces and low resistivity, essential for electronic components. elsevierpure.com The presence of a reactive gas, such as oxygen, is often crucial for removing carbon impurities and obtaining pure platinum films. illinois.edu

Beyond thin films, the principles of using platinum complexes as precursors extend to the synthesis of colloidal platinum nanoparticles. nih.gov While direct synthesis from this compound is less common than from other platinum salts like K₂PtCl₄, the fundamental chemistry of reducing platinum precursors is central to this field. nih.gov The ability to generate well-defined platinum materials from molecular precursors like this compound underpins its importance in advanced materials science.

Development of Novel Coordination Compounds for Specific Functions

The tetrameric cubane (B1203433) structure of this compound can be systematically modified by breaking the bridging iodide bonds through ligand substitution. wikipedia.org This reactivity allows for the synthesis of a diverse array of mononuclear and dinuclear octahedral organoplatinum complexes with tailored properties. wikipedia.orgresearchgate.net The choice of incoming ligand is crucial in determining the final structure, stability, and function of the resulting compound.

Researchers have successfully synthesized and characterized a variety of novel coordination compounds starting from this compound. These include complexes with:

Pyridine (B92270) Derivatives: Reactions with substituted pyridines (e.g., 3-cyanopyridine, 4-methoxypyridine) yield mononuclear complexes of the type [PtMe₃L₂I]. researchgate.net These complexes can further react to form dinuclear structures. researchgate.net

Heterocyclic Carbenes (NHCs): The reaction with N,N- and N,O-heterocyclic carbenes can lead to different outcomes. While N,N-heterocyclic carbenes tend to induce rapid reductive elimination of ethane (B1197151) to form platinum(II) complexes, the N,O-heterocyclic carbene 3-methyloxazol-2-ylidene forms a stable tris(carbene)trimethylplatinum(IV) complex, [PtMe₃(N,O-hc)₃]⁺, which is thermally stable up to 218°C. nih.gov This highlights the profound influence of ligand electronics and sterics on the stability of the platinum(IV) center. nih.gov

Tripod Ligands: Hard ligands, such as the tripod-shaped Kläui ligand, have been used to create complexes like Pt(CH₃)₃LOMe. These compounds serve as models for studying reaction mechanisms, including the activation of hydrocarbons. dtic.mil

Other Ligands: A wide range of other ligands, including those with polypyridine, pincer, and acetylacetonate (B107027) functionalities, have been incorporated to create new organoplatinum complexes from the trimethylplatinum iodide precursor. wikipedia.org

These synthetic efforts are not merely academic; they are aimed at creating compounds with specific functions, such as improved precursors for MOCVD with better volatility and deposition characteristics, or complexes with unique electronic and reactive properties for catalysis and sensing. researchgate.netgenescells.ru

Future Research Challenges and Opportunities

The foundational chemistry of this compound opens doors to several exciting and challenging areas of future research, particularly in catalysis and reaction monitoring.

A primary challenge and opportunity lies in the rational design of ligands to precisely control the properties of the resulting platinum(IV) complexes. chemrxiv.orgncsu.edu The stability and reactivity of these complexes are governed by a delicate interplay of factors, including the electron-donating or -withdrawing nature of the ligands and the steric hindrance around the metal center. nih.gov

Future research will focus on developing a predictive understanding of how ligand modifications influence key processes. For example, in the context of catalysis, ligands can be designed to facilitate the reductive elimination of products from the platinum(IV) center, a crucial step in many catalytic cycles. nih.govmdpi.com DFT calculations, as used to compare N,N- and N,O-heterocyclic carbene complexes, are becoming an indispensable tool in this rational design process, allowing researchers to model the stability and reaction pathways of hypothetical complexes before attempting their synthesis. nih.gov A systematic approach, considering parameters like coordination mode, metal linkage, and ligand charge, can help rationalize the electronic properties and chemical behavior of these coordination compounds. rsc.org

Cooperative catalysis, where multiple catalytic sites work together to enhance performance, represents a promising frontier for platinum chemistry. rsc.org Research in this area aims to design systems where a platinum(IV) complex, derived from a precursor like this compound, works in synergy with another metal center or a redox-active ligand to achieve transformations that are difficult for a single-site catalyst.

For instance, a ruthenium-flavin catalyst has been shown to catalytically oxidize glutathione (B108866) while simultaneously activating a platinum(IV) prodrug. chemrxiv.org While this example is biological, the principle can be extended to non-biological systems. A future challenge is to design heterogeneous or homogeneous catalysts where a Pt(IV) center is part of a multi-metallic system or is appended with a ligand that can store electrons or activate substrates. rsc.org Such cooperative systems could lead to more efficient and selective catalysts for a variety of organic transformations, such as the oxidation of alcohols or other challenging chemical reactions. mdpi.com

Understanding the intricate mechanisms of reactions involving this compound and its derivatives requires advanced analytical techniques that can monitor the process in real-time. The development and application of in situ spectroscopic methods are crucial for gaining mechanistic insights that can guide the rational design of catalysts and processes.